

An In-depth Technical Guide to 1-Methoxy-1-methylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxy-1-methylcyclohexane**

Cat. No.: **B14676444**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methoxy-1-methylcyclohexane**, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic data. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

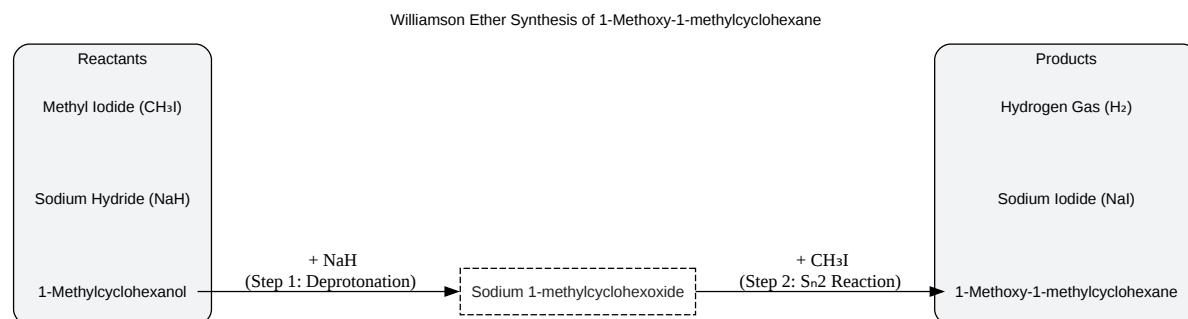
The compound of interest is identified by the IUPAC name **1-methoxy-1-methylcyclohexane**. It is a saturated ether with a tertiary carbon atom attached to the methoxy group.

Identifier	Value
IUPAC Name	1-methoxy-1-methylcyclohexane [1]
CAS Number	34284-44-1 [1]
Molecular Formula	C ₈ H ₁₆ O [1]
Molecular Weight	128.21 g/mol [1]
Canonical SMILES	CC1(CCCCC1)OC [1]
InChI Key	CDUHDFNXTKLDEU-UHFFFAOYSA-N [1]

Synonyms:

- methyl-1-methoxy-cyclohexane[1]
- 1-Methyl-1-methoxycyclohexane
- Cyclohexane, 1-methoxy-1-methyl-

Physicochemical Properties


Experimental data for the physical properties of **1-methoxy-1-methylcyclohexane** are not readily available in the public domain. The following table summarizes computed properties from the PubChem database.

Property	Value	Source
Molecular Weight	128.21 g/mol	PubChem[1]
XLogP3	2.1	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]
Complexity	82.6	PubChem[1]
Monoisotopic Mass	128.120115130 Da	PubChem[1]

Synthesis of 1-Methoxy-1-methylcyclohexane

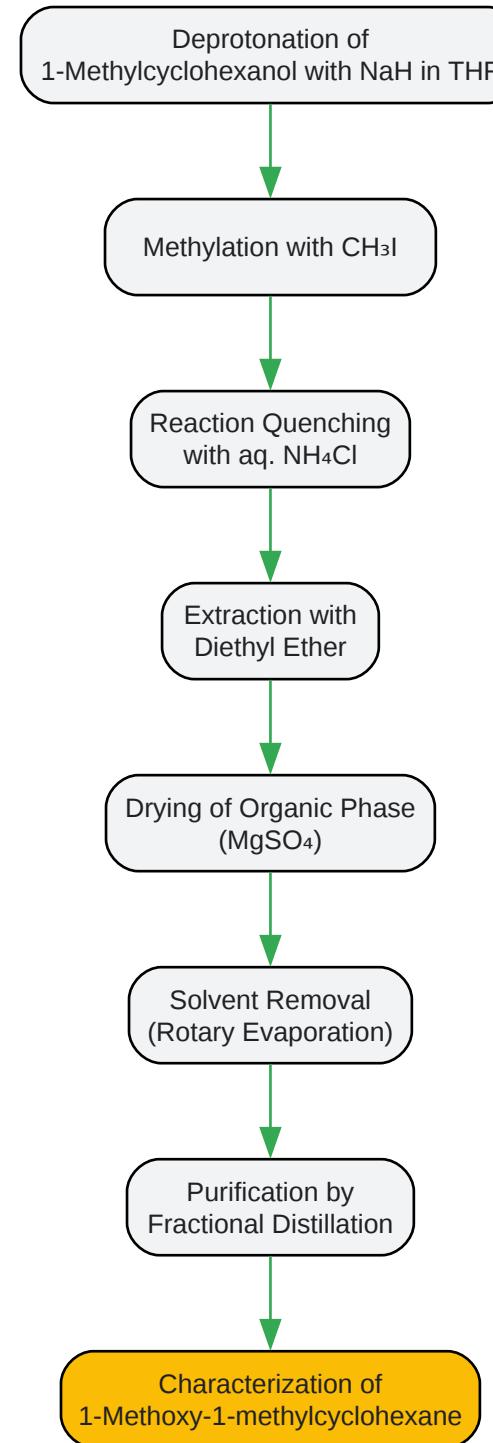
A common and effective method for the synthesis of ethers is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the preparation of **1-methoxy-1-methylcyclohexane**, 1-methylcyclohexanol is first deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent.

The overall reaction is as follows:

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **1-methoxy-1-methylcyclohexane**.

This protocol describes a representative procedure for the synthesis of **1-methoxy-1-methylcyclohexane**.


Materials:

- 1-Methylcyclohexanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous THF under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
- Formation of the Alkoxide: A solution of 1-methylcyclohexanol (1 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
- Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 12-18 hours.
- Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by fractional distillation to yield **1-methoxy-1-methylcyclohexane** as a colorless liquid.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-methoxy-1-methylcyclohexane**.

Spectroscopic Data (Predicted)

As experimental spectra for **1-methoxy-1-methylcyclohexane** are not readily available, the following data are predicted based on the known principles of spectroscopic analysis for similar structures.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.1	s	3H	-OCH ₃
~ 1.5 - 1.2	m	10H	Cyclohexyl protons
~ 1.1	s	3H	-CH ₃

Chemical Shift (δ , ppm)	Carbon Type
~ 75	Quaternary C (-C-O)
~ 49	-OCH ₃
~ 35	Cyclohexyl CH ₂
~ 26	Cyclohexyl CH ₂
~ 24	Cyclohexyl CH ₂
~ 22	-CH ₃

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretching (alkane)
1450	Medium	C-H bending
1100 - 1050	Strong	C-O stretching (ether)

m/z	Interpretation
128	Molecular ion (M^+)
113	$M^+ - CH_3$
97	$M^+ - OCH_3$
85	$M^+ - C_3H_7$
71	$M^+ - C_4H_9$

This guide provides a foundational understanding of **1-methoxy-1-methylcyclohexane**. For further applications, it is recommended that the synthesized compound be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 1-methoxy-1-methylcyclohexane (7) from | Chegg.com [chegg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methoxy-1-methylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14676444#iupac-name-and-synonyms-for-1-methoxy-1-methylcyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com